

# An In-depth Technical Guide to the Molecular Structure and Synthesis of Iosimenol

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## Compound of Interest

Compound Name: Iosimenol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and synthesis of **Iosimenol**, a non-ionic, dimeric, iso-osmolar iodinated contrast agent. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

## Molecular Structure of Iosimenol

**Iosimenol** is a complex organic molecule designed for use as a radiographic contrast medium. Its structure is based on a tri-iodinated benzene ring, which provides the radiopacity necessary for X-ray imaging. The key feature of **Iosimenol** is its dimeric nature, where two such tri-iodinated monomeric units are linked together. This dimeric structure, combined with hydrophilic side chains, results in a compound that is iso-osmolar with blood, enhancing its biocompatibility and patient tolerance.<sup>[1][2]</sup>

The systematic IUPAC name for **Iosimenol** is 5-[[3-[3-carbamoyl-N-(2,3-dihydroxypropyl)-5-(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodoanilino]-3-oxopropanoyl]-(2,3-dihydroxypropyl)amino]-3-N-(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide.

Table 1: Physicochemical and Structural Properties of **Iosimenol**

Property	Value
CAS Number	181872-90-2
Molecular Formula	C <sub>31</sub> H <sub>36</sub> I <sub>6</sub> N <sub>6</sub> O <sub>14</sub>
Molecular Weight	1478.08 g/mol
Appearance	Amorphous, hygroscopic solid
Solubility	Freely soluble in water[3]
Viscosity	Lower than other isotonic contrast media at the same iodine concentration[1]
Osmolality	Iso-osmolar (approximately 290 mOsm/kg)[1][2]
Hydrophilicity	Extremely hydrophilic[1]

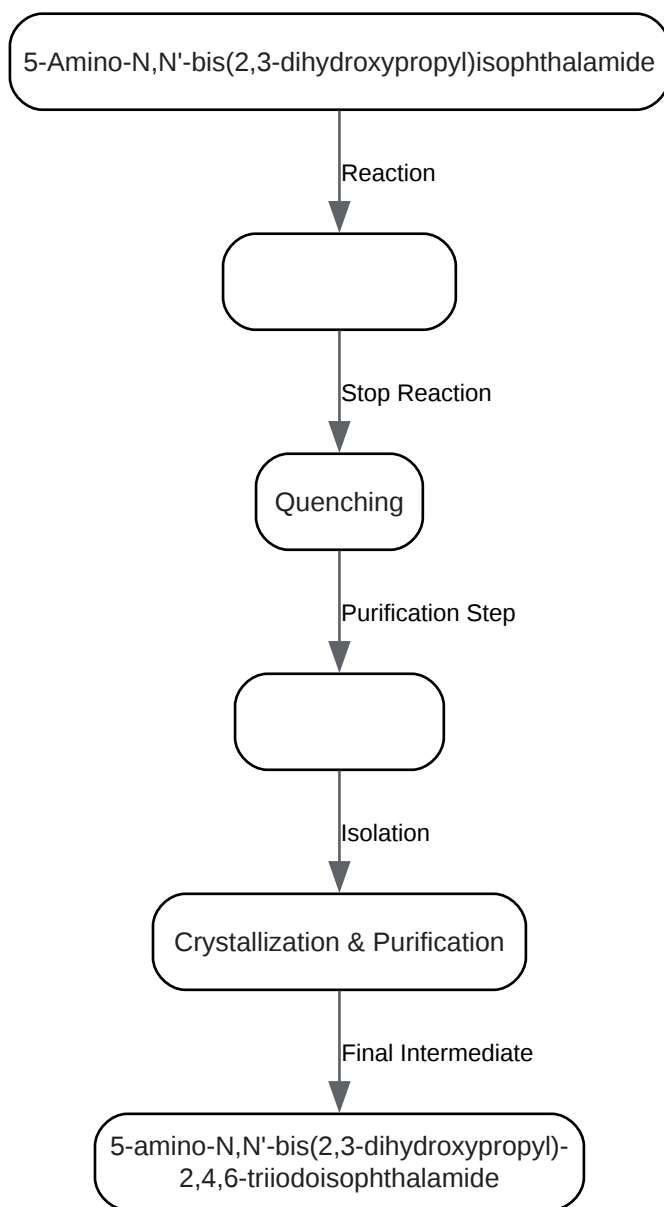
## Synthesis of losimenol

The synthesis of **losimenol** is a multi-step process that involves the preparation of a key tri-iodinated intermediate followed by a dimerization reaction. The overall synthetic strategy is designed to build a complex molecule with a high degree of purity suitable for pharmaceutical applications.

### Synthesis of the Key Intermediate: 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide

The foundational building block for **losimenol** is 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. The industrial production of this intermediate is often carried out as a continuous process to ensure efficiency and consistency.[4][5]

Logical Workflow for the Synthesis of the Key Intermediate



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Caption: Synthesis workflow for the key intermediate of **losimenol**.

Experimental Protocol for the Synthesis of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (Industrial Continuous Process):<sup>[4][5]</sup>

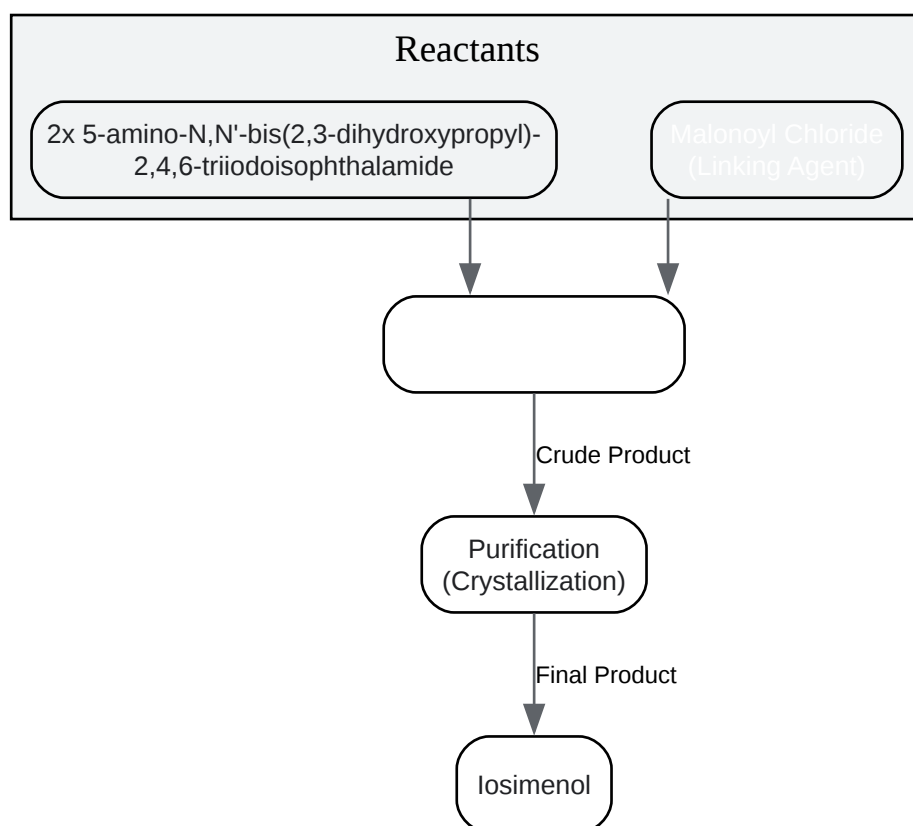
- Iodination: 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide is iodinated using iodine chloride in a reactor at a controlled pH of 2-3 and a temperature between 60-90°C.

- **Quenching:** The iodination reaction is subsequently quenched in a second reactor by the addition of a suitable quenching agent to stop the reaction.
- **Decolorization:** The reaction mixture is then transferred to a third reactor where it is decolorized at a pH above 4.
- **Crystallization and Purification:** The decolorized solution is cooled to 25-45°C in a fourth reactor to induce crystallization. The resulting crystals of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide are then filtered and washed to yield the purified intermediate.

## Dimerization to Form losimenol

The final step in the synthesis of **losimenol** is the dimerization of two molecules of the key intermediate, 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. This is achieved by reacting the intermediate with a bifunctional linking agent. Based on the structure of **losimenol**, the linking agent is a derivative of malonic acid, most likely malonoyl chloride.

### Proposed Dimerization Reaction Workflow



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Caption: Proposed dimerization workflow for the synthesis of **losimenol**.

Generalized Experimental Protocol for the Dimerization Reaction:

Disclaimer: The following protocol is a generalized procedure based on the known chemistry of similar non-ionic dimeric contrast agents, as a specific detailed protocol for **losimenol** was not available in the searched literature.

- **Reaction Setup:** Two equivalents of purified 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide are dissolved in a suitable aprotic solvent.
- **Addition of Linking Agent:** One equivalent of malonoyl chloride is added dropwise to the solution under controlled temperature conditions to initiate the dimerization reaction.
- **Reaction Monitoring:** The progress of the reaction is monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to determine the

point of completion.

- **Workup and Purification:** Upon completion, the reaction mixture is worked up to remove any unreacted starting materials and byproducts. The crude **losimenol** is then purified, typically by recrystallization from a suitable solvent system, to yield the final product of high purity.

## Analytical Characterization

The structural integrity and purity of synthesized **losimenol** are confirmed using a variety of analytical techniques.

Table 2: Analytical Methods for the Characterization of **losimenol**

Technique	Purpose
High-Performance Liquid Chromatography (HPLC)	To assess the purity of the final product and monitor reaction progress.
Mass Spectrometry (MS)	To confirm the molecular weight of losimenol.
Nuclear Magnetic Resonance (NMR) Spectroscopy	To elucidate the detailed molecular structure and confirm the identity of the compound.

## Conclusion

**losimenol** represents a significant advancement in the field of radiographic contrast media, offering an iso-osmolar solution with favorable viscosity and hydrophilicity. Its synthesis is a complex but well-defined process, culminating in a dimeric structure with high iodine content. The detailed understanding of its molecular structure and synthesis is crucial for the continued development and quality control of this important diagnostic agent.

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Address: 3281 E Guasti Rd

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